3-bromo-N-(3-chlorophenyl)benzenesulfonamide
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Overview
Description
3-bromo-N-(3-chlorophenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of bromine and chlorine substituents on the phenyl rings. Sulfonamides have been widely used in medicinal chemistry due to their antibacterial properties and have found applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 3-bromo-N-(3-chlorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-bromo-N-(3-chlorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-(3-chlorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial agents due to its sulfonamide moiety.
Biological Studies: The compound is studied for its potential biological activities, including antitumor and antiviral properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the bromine and chlorine substituents may enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
3-bromo-N-(3-chlorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine substituent instead of chlorine, which may alter its chemical reactivity and biological activity.
3-bromo-N-(3-chloropropyl)benzenesulfonamide: Contains a propyl group instead of a phenyl ring, affecting its physical and chemical properties.
Properties
IUPAC Name |
3-bromo-N-(3-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2S/c13-9-3-1-6-12(7-9)18(16,17)15-11-5-2-4-10(14)8-11/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLADANHAXTVTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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